molecular formula C18H27NO B4438206 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine

1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine

Cat. No. B4438206
M. Wt: 273.4 g/mol
InChI Key: OWMCBJRRSIJWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine, also known as IPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IPP belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine involves its interaction with various receptors in the brain, including dopamine and serotonin receptors. 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has been reported to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This interaction leads to the modulation of neurotransmitter release in the brain, which is beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine exhibits several biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, enhancement of dopamine release, and modulation of dopamine and serotonin receptors. These effects are beneficial in the treatment of various neurological disorders, as mentioned earlier.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine in lab experiments is its high purity and yield, which makes it suitable for various applications. However, one of the limitations of using 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine is its potential toxicity, which requires careful handling and storage.

Future Directions

Several future directions for research on 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine include the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in other neurological disorders, and the evaluation of its toxicity and safety profile. Furthermore, the development of new analogs of 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine is a synthetic compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine and its analogs.

Scientific Research Applications

1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has also been found to enhance the release of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. In addition, 1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine has been reported to exhibit antipsychotic activity by modulating the activity of dopamine and serotonin receptors in the brain.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-14(2)17-7-4-16(5-8-17)6-9-18(20)19-12-10-15(3)11-13-19/h4-5,7-8,14-15H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMCBJRRSIJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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